molecular formula C10H9F2NO6 B2689637 Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate CAS No. 923690-09-9

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B2689637
CAS No.: 923690-09-9
M. Wt: 277.18
InChI Key: SZXPDJXMCFRDTR-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a difluoromethoxy group, a methoxy group, and a nitro group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate typically involves the introduction of the difluoromethoxy group onto a pre-existing benzoate structure. One common method is the reaction of 4-hydroxy-5-methoxy-2-nitrobenzoic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxy-2-nitrobenzoate: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    Methyl 4-(trifluoromethoxy)-5-methoxy-2-nitrobenzoate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to increased electron-withdrawing effects and different reactivity.

    Methyl 4-(difluoromethoxy)-2-nitrobenzoate: Lacks the methoxy group, resulting in different steric and electronic properties.

Uniqueness

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of both difluoromethoxy and methoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO6/c1-17-7-3-5(9(14)18-2)6(13(15)16)4-8(7)19-10(11)12/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXPDJXMCFRDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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